![molecular formula C18H18N2O4S2 B2611726 3-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide CAS No. 942006-40-8](/img/structure/B2611726.png)
3-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide” is a complex organic molecule that contains several functional groups. These include a methoxyphenyl group, a sulfonyl group, a propanamide group, and a 2-methylbenzothiazole group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. Each of these groups would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the sulfonyl and amide groups, in particular, could make it reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the sulfonyl and amide groups could affect its solubility and reactivity .Applications De Recherche Scientifique
Photodynamic Therapy
- A study synthesized and characterized zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including compounds structurally similar to the one . These compounds have shown promise in photodynamic therapy for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
- Research involving derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, closely related to the compound of interest, has shown significant anticonvulsive effects. These compounds were synthesized and tested against picrotoxin-induced convulsion, demonstrating potential as anticonvulsant agents (Farag et al., 2012).
Antioxidant and Anticancer Activity
- A series of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to the queried compound, were synthesized and tested. They exhibited significant antioxidant activity, surpassing that of ascorbic acid, and showed notable anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Antibacterial and Antifungal Agents
- Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, similar to the compound , were synthesized and exhibited significant antibacterial and antifungal activities. Some of these compounds were as effective as standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
Radiolabelling for Imaging
- Compounds including a sulfonyl-4-methoxybenzamide moiety were used to create radiolabelled ligands for AT1 receptor imaging. This indicates potential applications in diagnostic imaging and research in receptor-specific pathways (Hamill et al., 1996).
Photophysical Properties
- Research on 5-N-Arylaminothiazoles with sulfur-containing groups, which share structural similarities with the compound of interest, revealed insights into their photophysical properties. These findings are relevant for the development of fluorescent molecules for sensing and biomolecular sciences (Murai, Furukawa, & Yamaguchi, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-12-19-16-11-13(3-8-17(16)25-12)20-18(21)9-10-26(22,23)15-6-4-14(24-2)5-7-15/h3-8,11H,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERSZMXHIPNYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

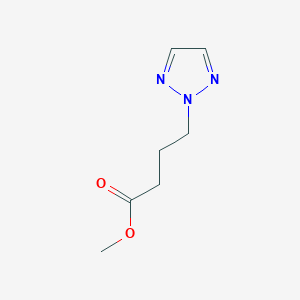
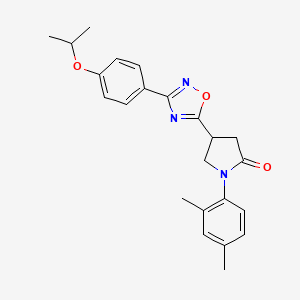
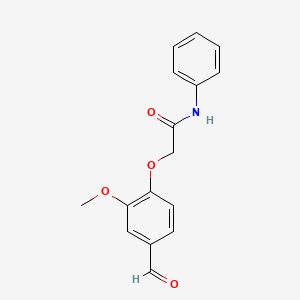

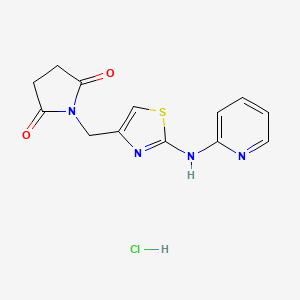


![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2611656.png)
![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611657.png)
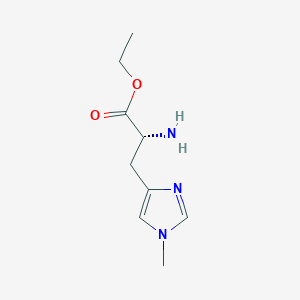

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-bromophenyl)acetamide](/img/structure/B2611663.png)
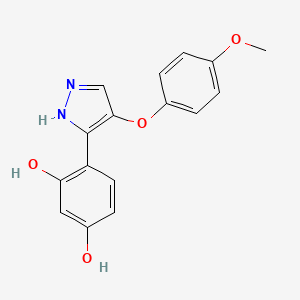
![4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol](/img/structure/B2611666.png)